gallium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst for Organic Synthesis

Ga(acac)3 serves as a Lewis acid catalyst in organic synthesis reactions. Due to its ability to accept electron pairs from reactants, it facilitates various transformations. For instance, Ga(acac)3 is effective in:

- Aldol condensations: Combining two carbonyl compounds to form a β-hydroxycarbonyl

- Friedel-Crafts reactions: Acylation of aromatic rings

- Ring-opening polymerizations: Initiation of polymerization reactions for specific polymers

The versatility of Ga(acac)3 as a catalyst stems from its moderate Lewis acidity, making it suitable for various reaction types.

Precursor for Gallium-Based Materials

Ga(acac)3 acts as a precursor for the synthesis of diverse gallium-containing materials with unique properties. These materials find applications in:

- Luminescent materials: Ga(acac)3 can be transformed into luminescent complexes with potential applications in light-emitting devices (LEDs)

- Semiconductors: Gallium nitride (GaN), a crucial semiconductor material, can be obtained through the decomposition of Ga(acac)3

- Catalysts: Ga(acac)3 can be used to prepare supported gallium catalysts for various chemical reactions

The ability of Ga(acac)3 to decompose and form well-defined gallium-based materials makes it a valuable starting material for material science research.

Biomedical Applications

Research explores the potential of Ga(acac)3 in biomedicine due to its gallium content. Gallium has shown promise in:

Origin and Significance:

Gallium(III) acetylacetonate is a widely studied metal-organic compound due to its Lewis acidic gallium center and versatile chelating acetylacetonate ligands. These features make it a valuable precursor for the synthesis of various gallium-based materials with potential applications in catalysis, luminescence, and medicine [1].

[1] Dutta, S., & Reddy, B. M. (2013). Gallium acetylacetonate (Ga(acac)3) a versatile precursor for advanced materials. Chemical Society Reviews, 42(21), 8225-8252.

Molecular Structure Analysis

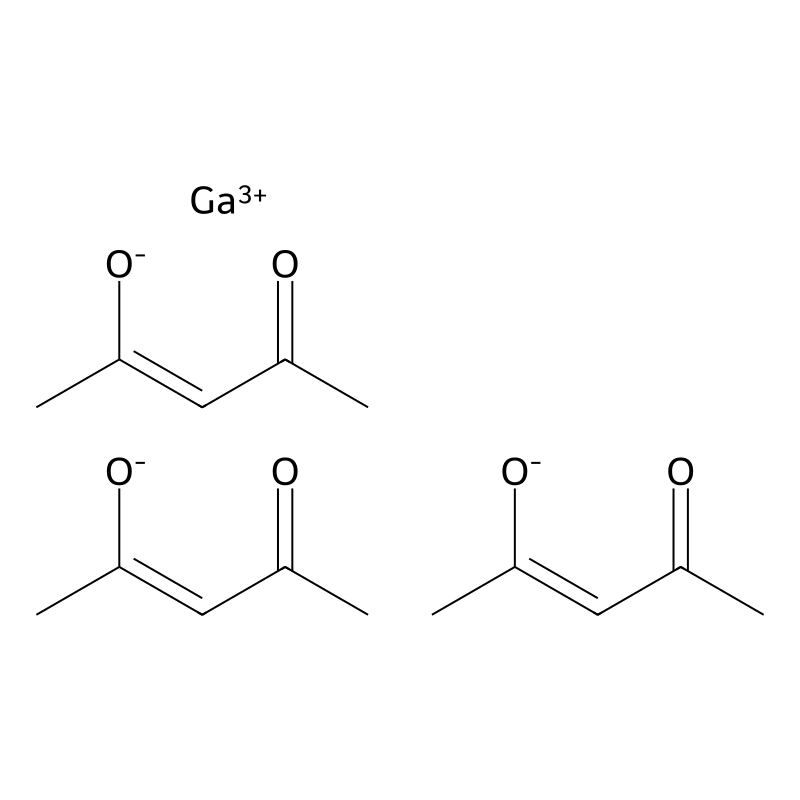

Gallium(III) acetylacetonate adopts a trigonal planar geometry. The gallium(III) ion (Ga3+) is located at the center, coordinated to the oxygen atoms (O) of three bidentate (two donor sites) acetylacetonate ligands. Each ligand forms a chelate ring with the gallium ion, involving two oxygen atoms. This structure allows for good stability and solubility of the complex [2].

[2] Li, J., & Li, Y. (2009). Applications of functionalized gallium(III) complexes. Coordination Chemistry Reviews, 253(19-20), 2665-2693.()

Chemical Reactions Analysis

Synthesis:

Gallium(III) acetylacetonate can be synthesized by reacting gallium(III) chloride (GaCl3) with acetylacetone (2,4-pentanedione) in an organic solvent like ethanol.

GaCl3 (aq) + 3 HC(O)CH2CH2COCH3 (aq) → Ga(acac)3 (s) + 3 HCl (aq)

Decomposition:

At high temperatures, Gallium(III) acetylacetonate decomposes to form gallium oxide (Ga2O3) and volatile organic fragments.

Ga(acac)3 (s) → Ga2O3 (s) + 6 CH3COCH=CH2 (g)

Other Reactions:

Due to its Lewis acidity, Gallium(III) acetylacetonate can react with various Lewis bases to form new coordination complexes. For example, it can react with alcohols to form gallium alkoxide complexes.

Ga(acac)3 (s) + ROH (l) → Ga(acac)2(OR) (s) + HC(O)CH2CH2COCH3 (l) (R = alkyl group)

Physical and Chemical Properties

- Molecular Formula: C15H21GaO6

- Molecular Weight: 367.05 g/mol

- Appearance: White to light yellow powder or crystals [3]

- Melting Point: 150-152 °C [3]

- Boiling Point: Decomposes above 250 °C [3]

- Solubility: Soluble in organic solvents like acetone, ethanol, and chloroform. Insoluble in water [3].

**[3] Tris(2,4-pentanedionato)gallium(III) [Gallium(III) acetylacetonate]. (n.d.). Retrieved May 5, 2024, from CymitQuimica website:

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (95%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard